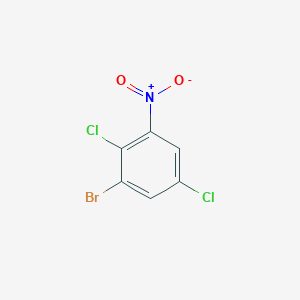

1-Bromo-2,5-dichloro-3-nitrobenzene

Description

Contextualizing Polyhalogenated Nitroaromatics in Modern Organic Chemistry

Polyhalogenated nitroaromatics are a significant subclass of highly substituted nitrobenzene (B124822) derivatives where the benzene (B151609) ring is adorned with one or more nitro groups and multiple halogen atoms. wikipedia.org These compounds are of considerable interest in modern organic chemistry due to their versatile applications as building blocks in the synthesis of a wide array of industrial and pharmaceutical products. nih.govnih.gov The presence of both a nitro group and halogen atoms on the aromatic ring creates a unique chemical entity with distinct reactivity. The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org

The halogens, also being electron-withdrawing, further influence the reactivity and regioselectivity of reactions. This interplay of electronic effects makes polyhalogenated nitroaromatics valuable intermediates for introducing various functional groups onto an aromatic scaffold. Their utility is demonstrated in the synthesis of dyes, polymers, pesticides, and explosives. nih.gov Furthermore, they serve as starting materials for producing aromatic amines through the reduction of the nitro group, which are fundamental components in the manufacturing of polyurethanes, rubber, and photographic chemicals. nih.gov The specific positioning of the halogens and the nitro group(s) on the benzene ring allows for targeted chemical modifications, enabling the construction of complex molecules with desired properties.

Significance of 1-Bromo-2,5-dichloro-3-nitrobenzene as a Research Target

This compound is a polyhalogenated nitroaromatic compound with the molecular formula C₆H₂BrCl₂NO₂. lookchem.com Its significance as a research target stems primarily from its role as a versatile intermediate in organic synthesis. The specific arrangement of the bromo, chloro, and nitro substituents on the benzene ring makes it a valuable starting material for creating more complex molecules.

The electron-withdrawing properties of the nitro group, combined with the presence of three halogen atoms, render the aromatic ring susceptible to nucleophilic aromatic substitution reactions, allowing for the selective replacement of the halogen atoms. This reactivity is crucial for the synthesis of a variety of derivatives with potential applications in medicinal chemistry and agrochemicals. Researchers utilize this compound to introduce specific functionalities into a molecular framework, which is a key step in the discovery and development of new drugs and crop protection agents. The unique substitution pattern of this compound provides a strategic advantage in multi-step syntheses, enabling the construction of intricate molecular architectures that would be challenging to achieve through other synthetic routes. libretexts.org

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C₆H₂BrCl₂NO₂ |

| Molecular Weight | 270.897 g/mol |

| CAS Number | 219963-62-9 |

| Canonical SMILES | C1=C(C=C(C(=C1N+[O-])Cl)Br)Cl |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 0 |

| Exact Mass | 268.86460 |

| Complexity | 187 |

| Data sourced from LookChem lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,5-dichloro-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2NO2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTZFLRDPMATAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593044 | |

| Record name | 1-Bromo-2,5-dichloro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219963-62-9 | |

| Record name | 1-Bromo-2,5-dichloro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Development for 1 Bromo 2,5 Dichloro 3 Nitrobenzene

Foundational Synthetic Strategies

The construction of the 1-bromo-2,5-dichloro-3-nitrobenzene molecule is rooted in the principles of electrophilic aromatic substitution, a fundamental class of reactions for functionalizing aromatic rings. msu.edutotal-synthesis.com The key challenge lies in controlling the regioselectivity of the incoming electrophiles to obtain the specific 1,2,3,5-substitution pattern.

Electrophilic Aromatic Substitution in Halonitrobenzene Synthesis

Electrophilic aromatic substitution (EAS) is the cornerstone for introducing nitro and halo groups onto a benzene (B151609) ring. msu.edutotal-synthesis.com The mechanism generally involves the generation of a strong electrophile, which is then attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or benzenium ion. libretexts.org Subsequent loss of a proton restores the aromaticity of the ring, resulting in the substituted product. libretexts.org The nature and position of existing substituents on the ring profoundly influence the rate and regioselectivity of further substitutions. total-synthesis.com

Regioselective Nitration Approaches

The introduction of a nitro group (–NO₂) onto an aromatic ring is typically achieved through nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). libretexts.orgmasterorganicchemistry.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. libretexts.orgmasterorganicchemistry.com

The regioselectivity of nitration is dictated by the directing effects of the substituents already present on the aromatic ring. Halogens (Cl, Br) are ortho-, para-directing groups, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. khanacademy.org However, they are also deactivating groups, making the ring less reactive towards electrophilic attack compared to benzene. total-synthesis.com

For a precursor like 1,4-dichlorobenzene, nitration would yield 1,4-dichloro-2-nitrobenzene (B41259) as the primary product, as the ortho position to both chlorine atoms is the most activated site. vaia.com In the case of 1-bromo-2,4-dichlorobenzene, nitration would be expected to occur at the position ortho to the bromine and para to one of the chlorines, and ortho to the other chlorine, highlighting the complexity of predicting the major product in polysubstituted systems. Achieving the desired regiochemistry for this compound often requires a multi-step approach where the directing effects of the substituents are carefully exploited at each stage. libretexts.org Computational studies have been employed to better understand and predict the isomer distribution in nitration reactions. nih.gov

Controlled Halogenation Protocols (Bromination and Chlorination)

Halogenation, the introduction of halogen atoms (Br, Cl) onto an aromatic ring, is another key electrophilic aromatic substitution reaction. libretexts.org These reactions typically require a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or iron(III) chloride (FeCl₃) for chlorination, to polarize the halogen molecule and generate a more potent electrophile. orgsyn.orgstackexchange.com

Similar to nitration, the regioselectivity of halogenation is governed by the existing substituents. For instance, the bromination of nitrobenzene (B124822), which contains a meta-directing nitro group, primarily yields m-bromonitrobenzene. orgsyn.org The presence of multiple halogens on the ring further complicates the prediction of the substitution pattern due to competing directing effects.

Controlled halogenation is crucial in the synthesis of this compound. The order of introduction of the halogens and the nitro group is critical to ensure the correct final arrangement of substituents. For example, starting with a dichlorobenzene isomer and then performing a bromination, followed by nitration, would be one possible synthetic route. The specific dichlorobenzene isomer chosen would influence the position of the subsequent bromination and nitration steps.

Multi-Step Conversions from Precursor Aromatic Systems

Due to the specific substitution pattern of this compound, a multi-step synthesis is invariably required. libretexts.org A plausible retrosynthetic analysis would involve identifying a precursor that can be selectively functionalized in the final step. khanacademy.org

One potential synthetic route could start from 2,5-dichloronitrobenzene. Bromination of this precursor would be the final step. The nitro group is a strong deactivating and meta-directing group, while the chlorine atoms are deactivating but ortho-, para-directing. The directing effects would need to be carefully considered to predict the outcome of the bromination.

Alternatively, a synthesis could commence with a dichlorobenzene isomer, followed by nitration and then bromination, or bromination followed by nitration. The choice of the starting dichlorobenzene (ortho, meta, or para) would significantly impact the regiochemical outcome of the subsequent steps. vaia.com For instance, starting with p-dichlorobenzene and nitrating it would yield 1,4-dichloro-2-nitrobenzene. vaia.com Subsequent bromination would then need to be directed to the desired position.

Another approach could involve the diazotization of a corresponding aniline (B41778) derivative followed by a Sandmeyer-type reaction to introduce the bromo or nitro group. For example, starting with a dichlorinated aniline, one could introduce the nitro group, and then convert the amino group to a bromo group via a diazonium salt.

Catalytic Systems and Advanced Reagents in Synthesis

Modern synthetic chemistry often employs catalytic systems and advanced reagents to improve efficiency, selectivity, and reaction conditions.

Metal-Catalyzed Transformations for Precursor Derivatization

Metal-catalyzed reactions have become indispensable tools in organic synthesis. While direct metal-catalyzed C-H activation for the synthesis of highly substituted benzenes can be challenging, metal catalysts play a crucial role in the derivatization of precursors.

For instance, copper(II) halides have been used for the para-selective halogenation of nitrosoarenes under mild conditions. acs.org This methodology could potentially be adapted for the synthesis of halogenated nitrobenzene derivatives. Copper catalysts are also employed in reactions such as the one-pot, three-component synthesis of 2-substituted 1,3-benzothiazoles from 1-iodo-2-nitroarenes, demonstrating their utility in constructing complex aromatic systems. organic-chemistry.org

In the context of nitration, metal salts with highly electronegative cations, such as iron(III) chloride (FeCl₃), have been shown to be effective catalysts for the liquid-phase nitration of benzene with nitrogen dioxide (NO₂). hep.com.cn These catalytic systems can offer alternatives to the traditional mixed-acid conditions.

Furthermore, transition-metal-catalyzed cross-coupling reactions, although not directly involved in the primary substitution steps, could be valuable for synthesizing more complex molecules starting from this compound, utilizing the reactive bromo-substituent. The displacement of the nitro group itself can also be a synthetically useful transformation, sometimes facilitated by transition metals. acs.org

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C₆H₂BrCl₂NO₂ |

| Molecular Weight | 270.897 g/mol |

| CAS Number | 219963-62-9 |

| Canonical SMILES | C1=C(C=C(C(=C1N+[O-])Cl)Br)Cl |

| XLogP3 | 3.7 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 0 |

| Exact Mass | 268.86460 |

| Heavy Atom Count | 12 |

| Complexity | 187 |

Table generated from data available in public chemical databases. lookchem.com

Computational Chemistry and Theoretical Characterization of 1 Bromo 2,5 Dichloro 3 Nitrobenzene

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those rooted in density functional theory, offer a balance of accuracy and computational feasibility for molecules of this size.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. For 1-Bromo-2,5-dichloro-3-nitrobenzene, DFT calculations would be employed to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties. unpatti.ac.idunpatti.ac.id

The process typically begins with the construction of an initial molecular model. This model is then subjected to a geometry optimization procedure using a selected functional and basis set, such as B3LYP/6-311++G(d,p). mdpi.com The goal of this optimization is to find the lowest energy conformation of the molecule, which corresponds to its most stable structure. unpatti.ac.id The planarity of the benzene (B151609) ring and the orientation of the nitro group relative to the ring are key structural parameters that would be determined. unpatti.ac.idresearchgate.net The presence of multiple bulky halogen substituents and a nitro group can induce steric strain, potentially leading to distortions from a perfectly planar geometry. researchgate.net

Upon reaching the optimized geometry, further calculations can be performed to predict properties such as dipole moments and infrared spectra. These theoretical spectra can be compared with experimental data, where available, to validate the computational model.

Table 1: Illustrative Optimized Geometric Parameters for this compound from a Hypothetical DFT Calculation

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | 1.895 | ||

| C-Cl (ortho) | 1.730 | ||

| C-Cl (meta) | 1.735 | ||

| C-N | 1.475 | ||

| N-O | 1.220 | ||

| C-C (average) | 1.390 | ||

| C-C-N | 121.5 | ||

| O-N-O | 124.0 | ||

| C-C-C-C (ring) | ~0.0 |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a DFT geometry optimization.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.com The energies and spatial distributions of these orbitals provide critical insights into the molecule's reactivity and electronic properties. researchgate.netacs.org

For this compound, the HOMO is expected to be localized primarily on the benzene ring, with some contribution from the halogen atoms. The LUMO, conversely, is anticipated to be centered on the electron-withdrawing nitro group and the aromatic ring. researchgate.netresearchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity.

The distribution of these orbitals also dictates the regioselectivity of chemical reactions. For instance, electrophilic attacks are likely to occur at sites where the HOMO has a high electron density, while nucleophilic attacks will target regions with a high LUMO coefficient. rsc.org

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -7.25 |

| LUMO | -3.15 |

| HOMO-LUMO Gap | 4.10 |

Note: These energy values are illustrative and would be determined through quantum chemical calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for mapping out the intricate pathways of chemical reactions, providing details that are often difficult or impossible to obtain experimentally.

To understand the kinetics of a reaction involving this compound, it is crucial to identify the transition states (TS) connecting reactants to products. A transition state represents the highest energy point along the reaction coordinate. Computational methods can be used to locate these TS structures and calculate their energies. nih.gov

The energy difference between the reactants and the transition state is the activation energy barrier. A lower activation energy indicates a faster reaction. For example, in a nucleophilic aromatic substitution reaction, where a nucleophile displaces one of the halogen atoms or the nitro group, computational modeling can determine the activation barriers for displacement at each possible position, thereby predicting the most likely product. nih.gov

By connecting reactants, transition states, intermediates, and products, a complete reaction pathway profile, or potential energy surface, can be constructed. This profile provides a comprehensive view of the thermodynamics and kinetics of a given transformation. nih.gov

For this compound, key transformations could include reduction of the nitro group or nucleophilic substitution. Computational profiling of these pathways would reveal the stability of any intermediates and the feasibility of competing reaction channels. For instance, in the reduction of the nitro group to an amino group, a multi-step process is expected, and computational modeling can elucidate the structure and energy of each intermediate and transition state along the way. acs.org

Intermolecular Interactions and Spectroscopic Property Prediction

The behavior of a compound in a condensed phase is governed by its interactions with surrounding molecules. Computational methods can model these interactions and predict spectroscopic properties that are sensitive to the molecular environment.

The presence of halogens and a nitro group on the benzene ring of this compound allows for a variety of intermolecular interactions, including halogen bonding and π-π stacking. researchgate.netnih.gov Halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic center, can be studied computationally to understand the crystal packing and solution-phase behavior of the compound. nih.govresearchgate.net

Furthermore, computational chemistry can be used to predict various spectroscopic properties. For example, by calculating the vibrational frequencies and their corresponding intensities, a theoretical infrared (IR) spectrum can be generated. nih.gov Similarly, predictions of nuclear magnetic resonance (NMR) chemical shifts can be made, which are invaluable for structure elucidation. chemrxiv.org These theoretical predictions can aid in the interpretation of experimental spectra.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool in computational chemistry for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing varying potential values.

In the case of this compound, the MEP map reveals distinct regions of positive and negative electrostatic potential. The strong electron-withdrawing nature of the nitro group (-NO₂) and the halogen atoms (bromine and chlorine) significantly influences the electronic landscape of the benzene ring.

Key features of the MEP map for this compound include:

Negative Potential (Red/Yellow): Regions of negative potential are concentrated around the oxygen atoms of the nitro group. This indicates a high electron density, making these sites susceptible to electrophilic attack. The area around the nitro group is the most electron-rich part of the molecule.

Positive Potential (Blue): The hydrogen atoms on the aromatic ring and the regions above and below the plane of the benzene ring typically exhibit a positive electrostatic potential. These areas are electron-deficient and are the likely sites for nucleophilic attack.

Halogen Atoms: The electrostatic potential around the bromine and chlorine atoms can be complex. While halogens are generally electronegative, they can also exhibit a region of positive potential on their outermost surface, known as a "sigma-hole." This positive region can lead to halogen bonding interactions.

The MEP analysis provides a qualitative prediction of the molecule's reactivity. For instance, the pronounced negative potential on the nitro group suggests that it will be a primary site for interactions with electrophiles or hydrogen bond donors. Conversely, the electron-deficient aromatic ring is activated towards nucleophilic aromatic substitution, with the positions of attack being influenced by the combined directing effects of the substituents.

Computational Spectroscopy for Structural Prediction

Computational spectroscopy is a powerful method for predicting the spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure. Techniques such as DFT can be used to calculate vibrational frequencies (Infrared and Raman), as well as Nuclear Magnetic Resonance (NMR) chemical shifts.

Vibrational Spectroscopy (IR and Raman):

Theoretical calculations of the vibrational spectrum for this compound can predict the frequencies and intensities of its characteristic vibrational modes. These calculations are typically performed using DFT methods, such as B3LYP, with an appropriate basis set.

Predicted Vibrational Frequencies for this compound:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H stretching | 3100-3000 |

| Asymmetric NO₂ stretching | 1550-1520 |

| Symmetric NO₂ stretching | 1350-1320 |

| Aromatic C=C stretching | 1600-1400 |

| C-N stretching | 870-840 |

| C-Cl stretching | 800-600 |

| C-Br stretching | 600-500 |

These predicted frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands and confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Computational methods can also predict the ¹H and ¹³C NMR chemical shifts of this compound. The GIAO (Gauge-Independent Atomic Orbital) method within a DFT framework is commonly used for this purpose.

The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus. The electron-withdrawing effects of the nitro and halogen substituents will cause the aromatic protons and carbons to be deshielded, resulting in higher chemical shift values (downfield shifts) compared to unsubstituted benzene.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-Br | - | ~115 |

| C2-Cl | - | ~132 |

| C3-NO₂ | - | ~150 |

| C4-H | ~7.8 | ~125 |

| C5-Cl | - | ~130 |

| C6-H | ~7.6 | ~128 |

By comparing these computationally predicted NMR data with experimentally obtained spectra, a definitive structural confirmation of this compound can be achieved.

Advanced Spectroscopic and Chromatographic Analysis in Research Contexts

Spectroscopic Techniques for Elucidating Molecular Architecture

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for mapping the carbon-hydrogen framework of a molecule. For 1-Bromo-2,5-dichloro-3-nitrobenzene, both ¹H and ¹³C NMR would provide definitive structural evidence.

¹H NMR: The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two non-equivalent aromatic protons. Due to the strong electron-withdrawing effects of the two chlorine atoms, the bromine atom, and the nitro group, these protons would appear significantly downfield from the typical benzene (B151609) resonance (7.34 ppm). The protons at position 4 and position 6 would likely appear as distinct doublets due to coupling with each other.

¹³C NMR: The ¹³C NMR spectrum would be more complex, with a total of six distinct signals anticipated, corresponding to each unique carbon atom in the benzene ring. The chemical shifts of these carbons are heavily influenced by the attached substituents. Carbons bonded directly to the halogens and the nitro group would have their resonances shifted to characteristic positions.

Table 1: Predicted NMR Spectral Data for this compound Note: These are predicted values based on analytical principles; specific experimental data is not widely available.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | > 7.5 | Doublet | Aromatic H-4 |

| ¹H | > 7.5 | Doublet | Aromatic H-6 |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

For this compound, IR spectroscopy would clearly indicate the presence of the nitro group through strong, characteristic asymmetric and symmetric stretching vibrations. The aromatic nature of the ring would be confirmed by C=C stretching bands and C-H stretching vibrations. The carbon-halogen bonds (C-Br and C-Cl) also exhibit stretching vibrations, typically found in the lower frequency "fingerprint" region of the spectrum.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Ring Stretching | 1600 - 1450 |

| Nitro (NO₂) | Asymmetric Stretch | 1570 - 1500 |

| Nitro (NO₂) | Symmetric Stretch | 1370 - 1300 |

| C-Cl | Stretching | 850 - 550 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. The exact mass of this compound is 268.86460 Da. lookchem.com

A key feature in the mass spectrum of this compound would be a complex and highly characteristic isotopic pattern for the molecular ion peak [M]⁺. This pattern arises from the natural abundances of the bromine isotopes (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and the chlorine isotopes (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This would result in a cluster of peaks at M, M+2, M+4, and M+6, with relative intensities dictated by the statistical combination of these isotopes.

Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or a nitro radical (•NO₂), followed by the sequential loss of halogen atoms.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (Nominal) | Possible Fragment Ion | Fragment Lost |

|---|---|---|

| 271 | [C₆H₂⁷⁹Br³⁵Cl³⁷ClNO₂]⁺ | - |

| 269 | [C₆H₂⁷⁹Br³⁵Cl₂NO₂]⁺ | - |

| 225/223 | [C₆H₂BrCl₂]⁺ | NO₂ |

| 178/176 | [C₆H₂Cl₂]⁺ | NO₂, Br |

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for separating components of a mixture and quantifying the purity of a substance. For this compound, both high-performance liquid chromatography and gas chromatography are highly applicable.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is a robust method for assessing the purity and performing quantitative analysis of non-volatile or thermally sensitive compounds. For halogenated nitrobenzenes, a reversed-phase HPLC (RP-HPLC) method is typically employed. chromforum.orgnih.gov The nitroaromatic structure allows for sensitive detection using a UV-Vis or photodiode array (PDA) detector. nih.gov This technique is crucial for separating the target compound from any isomers, starting materials, or byproducts from its synthesis.

Table 4: Typical RP-HPLC Method Parameters for Analysis of Halogenated Nitroaromatics

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Detector | UV-Vis or PDA (e.g., at 254 nm) |

| Flow Rate | ~1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC) for Volatile Product Characterization

Gas chromatography is ideally suited for the analysis of volatile and thermally stable compounds. This compound is expected to be sufficiently volatile for GC analysis. This method provides excellent resolution for separating closely related volatile compounds. keikaventures.com

When coupled with a mass spectrometer (GC-MS), it provides definitive identification of each separated component. An electron capture detector (GC-ECD) would also be highly effective, as it is extremely sensitive to halogenated compounds, allowing for trace-level detection and quantification. researchgate.net

Table 5: Typical GC Method Parameters for Analysis of Nitroaromatic Compounds

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | ~250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |

| Detector | Mass Spectrometer (MS), Flame Ionization (FID), or Electron Capture (ECD) |

Environmental Photochemistry and Biotransformation Research of Polyhalogenated Nitrobenzenes

Photochemical Degradation Studies

No data available.

No data available.

Biotransformation and Biodegradation Research

No data available.

No data available.

Environmental Fate and Transport Research Implications

Due to the lack of specific data on the photochemical and biological degradation of 1-Bromo-2,5-dichloro-3-nitrobenzene, a conclusive assessment of its environmental fate and transport is not possible.

Sorption and Leaching Studies in Environmental Matrices

The sorption of nitroaromatic compounds is influenced by factors such as the organic carbon content of the soil, the clay mineralogy, and the physicochemical properties of the compound itself, including its hydrophobicity. For instance, studies on 2,4-dichloronitrobenzene (B57281) suggest that it is expected to have low mobility in soil. iarc.fr This is attributed to its tendency to adsorb to soil particles and activated sludge. iarc.fr The octanol-water partition coefficient (Log Kow) is a key indicator of a substance's hydrophobicity and potential for sorption. For example, 2,4-dichloronitrobenzene has a Log Kow of 3.07, indicating a moderate tendency to partition into organic phases rather than water. nih.gov Similarly, 1,2-dichloro-4-nitrobenzene has a Log Kow of 3.12 and is expected to have moderate mobility in soil based on Koc values of 390 to 393. nih.gov

The leaching potential of these compounds is inversely related to their sorption. Compounds that are strongly sorbed to soil particles are less likely to be transported downwards with infiltrating water. Research on pentachloronitrobenzene (B1680406) (PCNB), another halogenated nitroaromatic compound, demonstrated that a significant portion (about 75%) was retained in natural soil after multiple extractions, indicating strong sorption and low leaching potential. epa.gov

Engineered materials, such as organoclays, have been investigated for their ability to sorb nitroaromatic compounds. These studies show that the sorptive capacity can be tailored by modifying the surface chemistry of the clay minerals, which could have implications for remediation strategies. nih.gov

Table 1: Soil Sorption and Mobility Data for Dichloronitrobenzene Isomers

| Compound | Log Kow | Koc Value | Estimated Soil Mobility | Reference |

| 2,4-Dichloronitrobenzene | 3.07 | Not Specified | Low | iarc.frnih.gov |

| 1,2-Dichloro-4-nitrobenzene | 3.12 | 390-393 | Moderate | nih.gov |

This table presents data for related dichloronitrobenzene isomers to infer the potential behavior of this compound.

Persistence and Potential for Environmental Accumulation

The persistence of a chemical in the environment is a critical factor in assessing its long-term risk. Polyhalogenated nitrobenzenes are generally considered to be persistent due to the stability of the aromatic ring and the presence of electron-withdrawing nitro and halogen substituents, which make them resistant to degradation. nih.gov

Photodegradation: Sunlight can play a role in the degradation of nitroaromatic compounds. Compounds that absorb light at wavelengths greater than 290 nm may undergo direct photolysis. For example, 2,4-dichloro-1-nitrobenzene contains chromophores that absorb in this range and can be degraded by sunlight. iarc.fr One study showed an 11.2% decrease in 2,4-dichloro-1-nitrobenzene adsorbed on silica (B1680970) gel after 17 hours of irradiation. iarc.fr The reaction with photochemically generated hydroxyl radicals is another important degradation pathway, with an estimated half-life of approximately 130 days for 2,4-dichloro-1-nitrobenzene. iarc.fr In aqueous solutions, the photodegradation of nitrobenzene (B124822) can be enhanced by advanced oxidation processes. For instance, using UV lamps with a wavelength of 254 nm can lead to almost 100% degradation of nitrobenzene. scielo.org.mx

Biodegradation: Microbial degradation of nitroaromatic compounds can occur under both aerobic and anaerobic conditions, although the presence of halogens can increase their recalcitrance. nih.gov While some bacteria have been identified that can use nitroaromatic compounds as a source of carbon and nitrogen, the degradation pathways are often slow and complex. nih.gov Fungi, with their extensive mycelial networks, also show potential for the bioremediation of halogenated nitroaromatic compounds through mechanisms like bioadsorption. mdpi.com However, many nitroaromatic compounds are considered not to be readily biodegradable. For example, 2,4-dichloronitrobenzene showed 0% degradation after 28 days in a standard biodegradability test. oecd.org

Bioaccumulation: The potential for a chemical to accumulate in living organisms is often estimated using its bioconcentration factor (BCF). A moderate to high bioconcentration factor has been suggested for 2,4-dichloro-1-nitrobenzene in various fish and algae, with values ranging from 80 to 150. iarc.fr This indicates a potential for this compound to accumulate in aquatic organisms. The accumulation of novel brominated flame retardants (NBFRs), which share structural similarities with polyhalogenated nitrobenzenes, has been reported in aquatic environments, with sediment being a major sink due to their high hydrophobicity. nih.gov

Table 2: Persistence and Bioaccumulation Data for 2,4-Dichloronitrobenzene

| Parameter | Value | Description | Reference |

| Photodegradation Half-life (atmospheric) | ~130 days | Estimated, via reaction with hydroxyl radicals | iarc.fr |

| Ready Biodegradability | 0% in 28 days | OECD 301C test | oecd.org |

| Bioconcentration Factor (BCF) | 80 - 150 | In various fish and algae | iarc.fr |

This table provides data for a related dichloronitrobenzene isomer to infer the potential behavior of this compound.

Future Research Directions and Emerging Paradigms

Advancements in Sustainable Synthesis and Green Chemistry Methodologies

The principles of green chemistry are increasingly central to modern chemical synthesis, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. nih.govyoutube.com Future research on the synthesis of 1-Bromo-2,5-dichloro-3-nitrobenzene will likely prioritize the development of more sustainable and environmentally friendly methods.

Key areas of focus will include:

Waste Prevention: Designing synthetic routes that minimize or eliminate the generation of hazardous byproducts is a core tenet of green chemistry. nih.gov

Energy Efficiency: Optimizing reaction conditions to reduce energy consumption, for instance by exploring reactions at ambient temperatures and pressures, will be a significant research avenue. nih.gov

Renewable Feedstocks: Investigating the use of starting materials derived from renewable sources rather than traditional petrochemical feedstocks is a long-term goal for sustainable chemical production. nih.gov

Safer Solvents and Reagents: The development and application of less toxic and more environmentally benign solvents and reagents will be crucial. For example, research into using water as a solvent or employing solid catalysts that can be easily separated from the reaction mixture represents a move towards greener processes. youtube.com

An example of a greener approach in a related area is the use of hydrogen peroxide-treated activated carbon as a catalyst for the reduction of nitroaromatic compounds, which avoids the use of heavy metals. researchgate.net Similarly, photocatalytic methods using eosin (B541160) Y with a reducing agent under green LED light have shown high efficiency and selectivity for the reduction of nitro groups. rsc.org

Discovery of Novel Catalytic Systems for Challenging Transformations

Catalysis is fundamental to modern organic synthesis, enabling reactions that would otherwise be inefficient or impossible. youtube.com The synthesis of a polysubstituted benzene (B151609) derivative like this compound often involves multiple steps, each of which could be a target for catalytic innovation.

Future research will likely concentrate on:

Improved Catalysts for Halogenation and Nitration: The introduction of bromo and chloro substituents, as well as the nitro group, onto the benzene ring are critical steps. Developing more selective and efficient catalysts for these electrophilic aromatic substitution reactions will be a key objective. Traditional methods often use harsh reagents like mixed acids (sulfuric and nitric acid) for nitration. nih.gov Research into solid acid catalysts or milder, more selective catalytic systems could offer significant advantages.

Catalytic Cross-Coupling Reactions: This compound is a valuable building block for creating more complex molecules through cross-coupling reactions, such as Suzuki-Miyaura coupling. The development of novel palladium, nickel, or copper-based catalytic systems with higher turnover numbers, broader substrate scope, and greater functional group tolerance will continue to be an active area of research.

Asymmetric Catalysis: For the synthesis of chiral derivatives, the development of enantioselective catalytic methods will be paramount, particularly for applications in medicinal chemistry.

Heterogeneous Catalysis: The use of solid catalysts that can be easily recovered and reused simplifies product purification and reduces waste, aligning with the principles of green chemistry. youtube.com

A review of catalytic reduction of nitroaromatics highlights the move away from traditional iron powder catalysts, which generate significant waste, towards more sustainable alternatives. rsc.org

Expansion of Application Horizons in Emerging Technologies

While this compound is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals, its unique electronic and structural properties suggest potential for use in a wider range of emerging technologies.

Potential future applications to be explored include:

Materials Science: The presence of multiple halogen atoms and a nitro group can impart specific properties, such as flame retardancy or altered electronic characteristics. Research could explore its incorporation into polymers or other materials to create novel functionalities.

Organic Electronics: Halogenated aromatic compounds can have interesting electronic properties. Investigations into the use of derivatives of this compound in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as components of organic solar cells could open up new avenues.

Medicinal Chemistry: As a scaffold, this compound can be used to generate libraries of new molecules for drug discovery. Its derivatives may exhibit a range of biological activities, and future research will likely focus on synthesizing and screening these compounds for potential therapeutic applications, including as enzyme inhibitors. For instance, nitroaromatic compounds have been investigated for their antitumor properties. taylorandfrancis.com

Agrochemicals: Continued research into new and more effective pesticides and herbicides will likely involve the synthesis and testing of novel derivatives.

The search for new antibacterial agents is a pressing global challenge, and functionalized nitroalkenes have shown promise as potential candidates. nih.govnih.gov

Development of High-Throughput Screening and Automated Synthesis Platforms

The pace of chemical research is being accelerated by the adoption of automation and high-throughput techniques. chemspeed.com These technologies allow for the rapid synthesis and evaluation of large numbers of compounds, significantly speeding up the discovery of new reactions and molecules. sigmaaldrich.comrsc.org

Future developments in this area will impact research on this compound by:

Accelerating Reaction Optimization: Automated platforms can systematically vary reaction parameters such as temperature, solvent, and catalyst to quickly identify the optimal conditions for a given transformation. metoree.comchemspeed.com

Enabling Library Synthesis: High-throughput synthesis allows for the creation of large libraries of derivatives from a common starting material like this compound. rsc.orgchemspeed.com These libraries can then be screened for biological activity or other desired properties.

Facilitating Mechanistic Studies: By running a large number of experiments in parallel, researchers can gain deeper insights into reaction mechanisms.

Automated synthesis systems are becoming increasingly sophisticated, combining robotics with software to perform complex multi-step syntheses. sigmaaldrich.comwikipedia.org These platforms can handle tasks from reaction setup and execution to purification and analysis. sigmaaldrich.com

Integration of Machine Learning and AI in Chemical Research Prediction

For a compound like this compound, AI and ML could be applied to:

Predict Reaction Yields and Selectivity: Machine learning models can be trained on existing reaction data to predict the outcome of new reactions, helping chemists to prioritize experiments that are most likely to succeed. rjptonline.orgarxiv.org

Retrosynthesis Planning: AI-powered tools can propose synthetic routes to a target molecule, breaking it down into simpler, commercially available starting materials. arxiv.org

De Novo Molecular Design: AI can be used to design new molecules with specific desired properties, which can then be synthesized and tested. chemengineerkey.com This could be particularly valuable for designing new drug candidates or materials.

Property Prediction: Machine learning models can predict various chemical and physical properties of molecules, such as their aromaticity or toxicity, based on their structure. acs.org

Q & A

Q. How can the synthesis of 1-bromo-2,5-dichloro-3-nitrobenzene be optimized to account for competing substituent effects?

Methodological Answer: The synthesis requires sequential halogenation and nitration steps. Bromine and chlorine substituents are meta/para-directing, while nitro groups are strong meta-directors. To minimize byproducts:

Bromination First : Introduce bromine at position 1 via electrophilic substitution using FeBr₃.

Chlorination : Use Cl₂/FeCl₃ to add chlorine at positions 2 and 5, leveraging bromine’s para-directing influence.

Nitration : HNO₃/H₂SO₄ introduces nitro at position 3, guided by bromine’s meta-directing effect.

Key Consideration : Monitor reaction temperatures to avoid over-nitration. For analogous halogenated benzene derivatives, Kanto Reagents’ catalogs show that steric hindrance from adjacent substituents can reduce yields .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : Use deuterated solvents (e.g., CDCl₃) for ¹H/¹³C NMR to confirm substituent positions. Coupling patterns distinguish ortho/meta/para halogen arrangements .

- X-Ray Crystallography : Refine crystal structures using SHELXL (for small molecules) and visualize with ORTEP-3. The nitro group’s electron-withdrawing nature may affect crystal packing, requiring high-resolution data .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (MW = 281.37 g/mol) and isotopic patterns from Br/Cl .

Q. Table 1: Physical Properties of Analogous Halogenated Benzenes

Advanced Research Questions

Q. How can computational methods resolve contradictions in predicted vs. observed regioselectivity during electrophilic substitution?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices or electrostatic potential maps to identify reactive sites. For example, the Colle-Salvetti correlation-energy formula (adapted into density-functional theory) predicts electron density distributions, explaining deviations in nitro-group-directed reactions .

- Case Study : If nitration occurs unexpectedly at position 4, DFT can reveal steric effects or solvent interactions altering electron density. Validate with experimental NMR/X-ray data .

Q. What challenges arise in crystallographic refinement due to the nitro group’s electron density?

Methodological Answer:

- Electron Density Artifacts : The nitro group’s strong polarization can create false peaks in Fourier maps. Mitigate this by:

- Validation : Compare C–N–O bond angles with NIST’s database entries for nitrobenzenes .

Q. How does the nitro group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Suzuki-Miyaura Coupling : The nitro group deactivates the ring, reducing palladium catalyst efficiency. Optimize by:

- Using electron-deficient ligands (e.g., SPhos) to enhance oxidative addition.

- Replacing nitro with a directing group (e.g., boronic ester) post-coupling .

- Side Reactions : Nitro reduction may occur under basic conditions. Monitor via TLC and use inert atmospheres .

Safety and Handling

Q. What precautions are critical when handling this compound?

Methodological Answer:

- Toxicity : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential carcinogenicity (analogous to brominated aromatics in Chemtronica’s guidelines) .

- Storage : Keep at 0–6°C in amber glass to prevent photodegradation (similar to Kanto Reagents’ protocols for nitro-substituted compounds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.